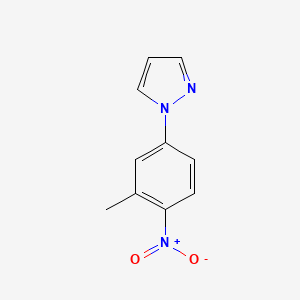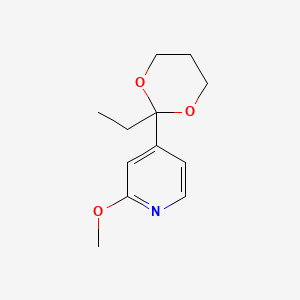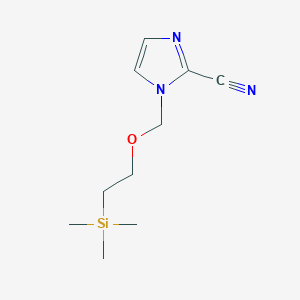
1-(tert-Butyldimethylsilyl)-1H-indole
Übersicht
Beschreibung
1-(tert-Butyldimethylsilyl)-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural and synthetic compounds. The addition of the dimethyl-t-butylsilyl group to the indole structure enhances its stability and reactivity, making it a valuable compound in organic synthesis and research.
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyldimethylsilyl)-1H-indole typically involves the protection of the indole nitrogen with a dimethyl-t-butylsilyl group. This can be achieved through the reaction of indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(tert-Butyldimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like bromine or iodine under specific conditions.
Deprotection: The dimethyl-t-butylsilyl group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF) to regenerate the free indole.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyldimethylsilyl)-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of advanced polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyldimethylsilyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the dimethyl-t-butylsilyl group can influence its binding affinity and selectivity towards these targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyldimethylsilyl)-1H-indole can be compared with other indole derivatives such as:
1-(Trimethylsilyl)indole: Similar in structure but with a trimethylsilyl group instead of a dimethyl-t-butylsilyl group. It may exhibit different reactivity and stability.
1-(Triisopropylsilyl)indole: Contains a bulkier triisopropylsilyl group, which can affect its steric properties and reactivity.
1-(Dimethylphenylsilyl)indole: The presence of a phenyl group can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its balance of steric hindrance and electronic effects, making it a versatile compound in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
40899-73-8 |
|---|---|
Molekularformel |
C14H21NSi |
Molekulargewicht |
231.41 g/mol |
IUPAC-Name |
tert-butyl-indol-1-yl-dimethylsilane |
InChI |
InChI=1S/C14H21NSi/c1-14(2,3)16(4,5)15-11-10-12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
InChI-Schlüssel |
MEOVARDOZULBTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,8,11-Tetraoxadispiro[4.1.4~7~.1~5~]dodecane](/img/structure/B8621148.png)









